molecular formula C22H34O5 B8085454 Pleuromutilin

Pleuromutilin

Numéro de catalogue: B8085454
Poids moléculaire: 378.5 g/mol
Clé InChI: ZRZNJUXESFHSIO-BKUNHTPHSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Pleuromutilin is a naturally occurring tricyclic diterpene antibiotic first isolated in 1951 from the basidiomycete fungi Pleurotus mutilus (syn. Clitopilus scyphoides) and Pleurotus passeckerianus . Its unique 5-6-8 fused tricyclic carbon skeleton (Figure 1) enables selective binding to the 50S ribosomal subunit of bacteria, inhibiting protein synthesis by blocking the peptidyl transferase center . Unlike mammalian ribosomes, bacterial ribosomes are highly sensitive to this mechanism, making this compound derivatives effective against Gram-positive bacteria, mycoplasmas, and drug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA) .

Introducing thioether groups, basic amines, or heterocyclic moieties at this position improves antibacterial potency and pharmacokinetic properties. Semisynthetic derivatives include:

  • Tiamulin and valnemulin: Used in veterinary medicine for respiratory and enteric infections .
  • Retapamulin: A topical agent for human skin infections .
  • Lefamulin: The first systemic this compound antibiotic approved for human use against community-acquired pneumonia .

Propriétés

IUPAC Name

[(1S,2R,3S,4S,6R,7R,8R,14R)-4-ethenyl-3-hydroxy-2,4,7,14-tetramethyl-9-oxo-6-tricyclo[5.4.3.01,8]tetradecanyl] 2-hydroxyacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H34O5/c1-6-20(4)11-16(27-17(25)12-23)21(5)13(2)7-9-22(14(3)19(20)26)10-8-15(24)18(21)22/h6,13-14,16,18-19,23,26H,1,7-12H2,2-5H3/t13-,14+,16-,18+,19+,20-,21+,22+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRZNJUXESFHSIO-BKUNHTPHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC23CCC(=O)C2C1(C(CC(C(C3C)O)(C)C=C)OC(=O)CO)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC[C@@]23CCC(=O)[C@H]2[C@@]1([C@@H](C[C@@]([C@H]([C@@H]3C)O)(C)C=C)OC(=O)CO)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H34O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9048720
Record name Pleuromutilin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9048720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

125-65-5
Record name Pleuromutilin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=125-65-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pleuromulin [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000125655
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pleuromutilin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9048720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Pleuromulin
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.004.316
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PLEUROMULIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3DE4A80MZ1
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Méthodes De Préparation

Traditional Fermentation Using Pleurotus Species

Pleuromutilin is natively produced by basidiomycetes such as Pleurotus mutilus and Clitopilus passeckerianus. Early fermentation processes achieved yields of ~3 g/L under constant dissolved oxygen (DO) conditions. The fermentation broth exhibited Newtonian flow behavior with an apparent viscosity (μₐₚ) of 3.9×10⁻³ Pa·s, necessitating optimized agitation to maintain oxygen transfer.

Three-Stage DO Control Strategy

A breakthrough in fermentation optimization involved a three-stage DO control protocol:

  • Stage 1 (Days 1–3): 60% DO to promote biomass growth.

  • Stage 2 (Days 4–6): 45% DO to transition to secondary metabolism.

  • Stage 3 (Days 7–9): 30% DO to maximize this compound accumulation.
    This approach increased titers to 12 g/L , a fourfold improvement over constant DO strategies, while reducing fermentation time to 9 days.

Heterologous Biosynthesis in Aspergillus oryzae

To bypass the slow growth of native producers, the this compound gene cluster (Pl-ggs, Pl-cyc, Pl-p450-1/2/3, Pl-atf) was heterologously expressed in Aspergillus oryzae. Key steps included:

  • Cyclization: Pl-ggs and Pl-cyc generated the tricyclic mutilin core.

  • Oxidation: Pl-p450-2 catalyzed C-3 hydroxylation, while Pl-p450-3 modified C-22.

  • Acetylation: Pl-atf introduced the C-14 glycolic ester critical for bioactivity.
    This platform produced 3.8 mg/L of this compound and identified novel congeners like 11-dehydroxy mutilin.

Medium Optimization for Scalable Production

A patent (CN102660596B) detailed a soybean-based medium for Pleurotus sp., achieving high titers through:

  • Carbon/Nitrogen Sources: Glucose (12–180 g/L) and cold-pressed soybean cake powder (20–100 g/L).

  • Inorganic Salts: Dipotassium hydrogen phosphate (1–10 g/L), magnesium sulfate (0.1–2 g/L).

  • Sterilization: 121°C for 15–30 minutes under 0.10–0.14 MPa pressure.

Chemical Synthesis Approaches

Total Synthesis via Oxidative Ring-Expansion

A 16-step synthesis from commercially available materials was achieved through:

  • Cycloaddition-Radical Cyclization: Established the perhydroindanone motif with complete stereochemical control.

  • Oxidative Ring-Expansion: IBX-mediated oxidation formed the cyclooctane fragment.

  • Esterification: Acylation of mutilin with acetoxyacetic acid yielded this compound.
    The route provided a 49% overall yield for key intermediates and confirmed stereochemistry via X-ray crystallography.

Semi-Synthetic Modifications

A synthetic platform enabled diversification at the C12 quaternary center and hydrindanone core:

  • Directed Hydrogenation: Crabtree’s catalyst ensured stereoselective reduction.

  • Sulfonate Displacement: Introduced thioglycolate side chains for Gram-negative activity.

  • Ketal Cleavage: Regenerated the C-11 hydroxyl group.

Comparative Analysis of Preparation Methods

Method Yield Time Advantages Limitations Reference
Microbial Fermentation12 g/L9 daysScalable, low costSlow growth of native fungi
Heterologous Biosynthesis3.8 mg/L14 daysEngineered pathways, novel congenersLow titer, complex gene expression
Total Synthesis49% (intermediate)16 stepsStereochemical control, purityLabor-intensive, high cost
Semi-SynthesisN/A5–7 stepsRapid derivative generationDependent on natural product supply

Analyse Des Réactions Chimiques

Click Chemistry Approach

Click chemistry has been employed to synthesize novel pleuromutilin derivatives . A standard click reaction, using Cu+ produced in situ by CuSO4·5H2O and sodium ascorbate, facilitates cycloaddition . The azide compound is reacted with terminal alkynes to yield the target compounds . These this compound derivatives are purified using silica column chromatography and confirmed by NMR and mass spectral analysis .

Key Chemical Modifications and Reactions

  • Hydroxylation : Cytochrome P450 enzymes (Pl-p450-1, Pl-p450-2, and Pl-p450-3) play a role in the this compound biosynthetic pathway . P450-1 and P450-2 are essential for hydroxylation of two ring structures, specifically at positions C-11 and C-3, respectively .

  • Oxidation : A short-chain dehydrogenase/reductase enzyme (Pl-sdr) converts the 3-hydroxy group to a ketone, forming the intermediate mutilin .

  • Acetylation : Acetyltransferase (Pl-atf) catalyzes the transfer of an acetyl group to the 14-OH of mutilin .

  • Hydroxylation of the Acetyl Side Chain : Pl-p450-3 hydroxylates the α-methyl group of the acetyl side chain, generating this compound .

  • Acylation : Acylation of mutilin with acetoxyacetic acid, followed by base addition, produces this compound .

  • Alkylation : Alkylation of 22-O-tosylthis compound can occur via nucleophilic substitution .

CYP450 Inhibition

The CYP450 inhibition of this compound derivatives can be analyzed by determining IC50 values . One study found that a specific this compound derivative showed only moderate in vitro CYP3A4 inhibition (IC50 = 2.92 μg/mL) .

Antibacterial Activity

Modifications at the C14 position of this compound have yielded derivatives with potent antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) . this compound derivatives containing fluoro-benzene rings exhibit good antibacterial activity against MRSA . The different electron-attracting effect of halogen atoms may influence the antibacterial activities of these compounds, and the small radius of the fluorine atom facilitates hydrogen bond formation with the target . One compound was found to have stronger affinity to the 50S ribosome than tiamulin .

Applications De Recherche Scientifique

Clinical Applications

  • Lefamulin : A semi-synthetic derivative of pleuromutilin, lefamulin is currently undergoing phase III clinical trials for the treatment of community-acquired bacterial pneumonia (CABP) and acute bacterial skin and skin structure infections (ABSSSI). Lefamulin has shown potent activity against multi-drug resistant pathogens such as methicillin-resistant Staphylococcus aureus (MRSA) and Streptococcus pneumoniae .
  • BC-3781 : Another promising derivative, BC-3781, has received Qualified Infectious Disease Product (QIDP) designation for its potential use against CABP and ABSSSI. Its broad-spectrum activity extends to other resistant strains, making it a key candidate in the fight against antibiotic resistance .

In Vitro Studies

Recent studies have synthesized various this compound derivatives to enhance their antibacterial activity. For instance:

  • Compound 9 : This derivative demonstrated significant antibacterial effects against MRSA with a minimum inhibitory concentration (MIC) of 0.06 μg/mL. In murine models, it exhibited a treatment effect superior to that of traditional antibiotics like tiamulin .
  • Novel Derivatives : A series of new compounds have been developed that show improved efficacy against both Gram-positive and Gram-negative bacteria. These derivatives often incorporate modifications at the C-14 position, which appear to enhance their binding affinity to bacterial ribosomes .

Comparative Efficacy Table

CompoundTarget PathogenMIC (μg/mL)Notes
LefamulinMRSA0.06Phase III trials for CABP
BC-3781CABP, ABSSSIVariesQIDP designation; broad-spectrum activity
Compound 9MRSA0.06Superior treatment effect in murine models
TiamulinMRSA~0.7Positive control in comparative studies

Comparaison Avec Des Composés Similaires

Table 1: Key this compound Derivatives and Their Structural Features

Compound Structural Modification at C-14 Side Chain MIC Range (µg/mL) Clinical Use
This compound Native hydroxyl group 0.5–4.0 Preclinical research
Tiamulin Diethylaminoethylthioacetyl group 0.125–2.0 Veterinary
Valnemulin Sulfonyl-substituted thioether 0.06–1.0 Veterinary
Retapamulin Thioether with morpholine ring 0.03–0.5 Topical (human)
Lefamulin Thioether with substituted piperidine 0.03–0.25 Systemic (human)
Compound 1* Thiol-functionalized side chain <0.0625 Preclinical research
EDT† Pyrimidine-thioacetyl group 0.125–0.5 Preclinical research

Data from .
*Compound 1 from ; EDT from .

Antibacterial Activity

  • Tiamulin: Exhibits MICs of 0.125–2.0 µg/mL against S. aureus and MRSA, with improved hydrophobicity due to its diethylaminoethylthioacetyl group .
  • Lefamulin : Shows superior potency (MIC: 0.03–0.25 µg/mL) against multidrug-resistant strains, attributed to its piperidine side chain enhancing ribosomal binding .
  • Compound 1: A novel derivative with a thiol-functionalized side chain demonstrates MICs <0.0625 µg/mL against MRSA, outperforming tiamulin .
  • EDT : A pyrimidine-modified derivative with MICs of 0.125–0.5 µg/mL, showing promise against veterinary pathogens .

Structure-Activity Relationship (SAR) Insights

Side-Chain Heterocycles : Pyrimidine (e.g., EDT), triazole, and oxadiazole moieties enhance binding affinity and MIC values .

Basic Amines : Introduction of piperazine or pyrrolidine improves solubility and bioavailability .

Thioether Linkages : Critical for stabilizing interactions with the ribosomal A- and P-sites .

Activité Biologique

Pleuromutilin is a natural antibiotic derived from the fungus Pleurotus mutilus, known for its potent antibacterial properties, particularly against Gram-positive bacteria. Its mechanism of action involves binding to the 50S subunit of the bacterial ribosome, specifically targeting the peptidyl transferase center (PTC) of 23S rRNA. This interaction disrupts protein synthesis, making this compound and its derivatives valuable in the fight against antibiotic-resistant bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).

Biological Activity of this compound Derivatives

Recent research has focused on synthesizing novel this compound derivatives to enhance their antibacterial efficacy. These derivatives have shown promising results against various bacterial strains, as summarized below.

Antibacterial Efficacy

A series of studies have evaluated the minimum inhibitory concentrations (MICs) of this compound derivatives against different bacterial strains. The following table summarizes key findings regarding the antibacterial activity of selected compounds:

CompoundBacterial StrainMIC (μg/mL)
5b MRSA0.125
3a MRSA0.0625
5a Streptococcus agalactiae1
5c Escherichia coli4
Tiamulin MRSA1

These results indicate that certain this compound derivatives exhibit significantly lower MIC values compared to traditional antibiotics like tiamulin, highlighting their potential as effective alternatives in treating resistant infections .

The mode of action for this compound involves its specific binding to the PTC of the bacterial ribosome, which inhibits peptide bond formation during protein synthesis. The tricyclic core structure of this compound fits into a pocket near the A-tRNA binding site, while modifications at various positions (e.g., C-22 thioether group) can enhance its antibacterial properties .

Structure-Activity Relationship (SAR)

SAR studies have been crucial in understanding how modifications to the this compound structure affect its biological activity. For instance:

  • The introduction of a piperazinyl urea linkage has been shown to improve antibacterial activity against MRSA strains.
  • Compounds with specific side chains demonstrated enhanced binding affinity and lower MIC values .

Clinical Relevance

Research has demonstrated that this compound derivatives not only exhibit strong in vitro activity but also show efficacy in vivo. For example, a study involving animal models indicated that certain derivatives significantly reduced bacterial load in infected tissues .

Resistance Mechanisms

Despite their effectiveness, some studies have explored resistance mechanisms in bacteria exposed to this compound. Research indicates that mutations in ribosomal RNA can lead to decreased susceptibility, emphasizing the need for ongoing surveillance and development of new derivatives .

Future Directions

The ongoing development of this compound derivatives aims to address the growing issue of antibiotic resistance. With advancements in synthetic methodologies and a better understanding of SAR, researchers are optimistic about discovering new compounds that retain or enhance the biological activity of this compound while minimizing resistance development.

Q & A

Q. How can conflicting results between this compound’s in vitro and in vivo performance be resolved?

  • Answer :

Replicate in vitro conditions (e.g., serum protein binding, pH) in ex vivo models.

Conduct pharmacokinetic/pharmacodynamic (PK/PD) modeling to identify bioavailability bottlenecks.

Publish negative results with detailed protocols to aid meta-analyses .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Pleuromutilin
Reactant of Route 2
Pleuromutilin

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.